molecular formula C15H11N3O2S B2931325 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941868-81-1

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2931325
CAS RN: 941868-81-1
M. Wt: 297.33
InChI Key: BVMKXUXGPFGVIE-UHFFFAOYSA-N
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Description

“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide” is a chemical compound with the molecular formula C21H20N2O3S . It has a molecular weight of 380.47 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is solid in physical form . It is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research has explored the synthesis of analogs and derivatives related to thiazolyl and isoxazole moieties for their promising antibacterial and antifungal properties. For instance, novel analogs incorporating the benzo[d]thiazol and isoxazole scaffolds have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating potential applications in developing new antibacterial agents. These compounds have been evaluated for their cytotoxic activity, confirming their action at non-cytotoxic concentrations, a crucial aspect for potential therapeutic applications (Palkar et al., 2017). Similarly, another study on dihydronaphthalene derivatives demonstrated potent cytotoxic activities against cancer cell lines, highlighting the potential for cancer therapy research (Ahmed et al., 2020).

Cancer Research

The synthesis and evaluation of naphthoquinone derivatives, including those with phenylaminosulfanyl moieties, have been reported for their cytotoxic activities against various human cancer cell lines. This research area explores the potential for developing new anticancer agents based on modifications of the naphthoquinone structure. Compounds in this category have shown to induce apoptosis and cell cycle arrest, suggesting mechanisms of action that could be beneficial in cancer treatment strategies (Ravichandiran et al., 2019).

Herbicidal Activities

Investigations into the herbicidal properties of thiazol-2-yl and isoxazole derivatives reveal their potential as lead compounds for developing new herbicides. Studies demonstrate moderate to good herbicidal activities against various plant species, highlighting the role of these chemical structures in targeting specific enzymes involved in plant growth. This research contributes to the development of novel herbicides with specific action mechanisms, offering alternatives to existing agricultural chemicals (Hu et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects), and H372 (Causes damage to organs through prolonged or repeated exposure) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P273 (Avoid release to the environment), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(11-7-8-16-20-11)18-15-17-13-10-4-2-1-3-9(10)5-6-12(13)21-15/h1-4,7-8H,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMKXUXGPFGVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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